Benzo[g]quinazoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[g]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHDHWBWUTAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290781 | |
| Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13898-60-7 | |
| Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13898-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo G Quinazoline 2,4 1h,3h Dione and Its Derivatives
Conventional Synthetic Routes to Benzo[g]quinazoline-2,4(1H,3H)-dione Analogs
Traditional methods for the synthesis of quinazoline-2,4(1H,3H)-diones, which can be adapted for their benzo[g] analogs, often rely on classical condensation and cyclization reactions. These routes, while effective, may require harsh reaction conditions, multiple steps, and the use of hazardous reagents.
Cyclization of Anthranilic Acid Derivatives with Cyanates
A common and well-established method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with cyanates. researchgate.netgeneris-publishing.com In the context of this compound, this would involve starting with an appropriate amino-naphthoic acid. The reaction proceeds through an initial formation of a urea (B33335) derivative, which then undergoes intramolecular cyclization to yield the desired dione (B5365651).
The general mechanism involves the nucleophilic attack of the amino group of the anthranilic acid derivative on the cyanate (B1221674), typically potassium or sodium cyanate, to form a urea intermediate. researchgate.netjst.go.jp This intermediate, upon heating in the presence of a base or acid, cyclizes to form the quinazolinedione ring system. researchgate.net The choice of solvent and reaction conditions can influence the yield and purity of the final product.
Table 1: Examples of Cyclization of Anthranilic Acid Derivatives with Cyanates
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-2-aminobenzoic acid | KOCN, NaOH | Water, Room Temp, 12h | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 90 | jst.go.jp |
| Anthranilic acid | KOCN, Acetic Acid | PEG | Quinazoline-2,4(1H,3H)-dione | Good to high | researchgate.net |
Synthetic Approaches Involving Urea Intermediates
The synthesis of quinazoline-2,4(1H,3H)-diones can also be achieved through pre-formed urea intermediates. researchgate.netgeneris-publishing.com This approach offers more control over the substitution pattern of the final product. For the synthesis of this compound, a suitably substituted naphthyl urea would be the key intermediate.
One common method involves the reaction of an amino-naphthoic acid ester with an isocyanate to form a urea derivative, which is then cyclized. researchgate.net Alternatively, heating a mixture of an amino-naphthoic acid with urea at elevated temperatures can also lead to the formation of the desired benzo[g]quinazolinedione. generis-publishing.com The cyclization of the urea intermediate is typically acid or base-catalyzed. researchgate.net
Carbonylation and Cyclization Strategies
Carbonylation reactions provide another versatile route to the quinazoline-2,4(1H,3H)-dione scaffold. These methods introduce the C2 and C4 carbonyl groups in a single or sequential step. Phosgene or its safer surrogates are often employed as the carbonyl source. researchgate.net
A convenient pathway involves the carbonylation of substituted anthranilamides with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) followed by cyclization in the presence of a base like sodium methoxide. researchgate.netacs.org This method has been shown to produce good to excellent yields of 3-substituted quinazoline-2,4-dione derivatives. researchgate.net Another approach involves the chemical fixation of carbon dioxide. For instance, the efficient synthesis of quinazoline-2,4(1H,3H)-diones has been achieved by reacting 2-haloanilines with CO2 and isocyanides in a three-component catalytic condensation. researchgate.net
Annulation Reactions for Quinazoline-2,4(1H,3H)-dione Formation
Annulation strategies involve the construction of the quinazolinedione ring system onto a pre-existing aromatic or heteroaromatic ring. For the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, a strategy based on palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions has been reported. beilstein-journals.orgnih.gov This is followed by a Brønsted acid-mediated cycloisomerization to form the final polycyclic uracil (B121893) derivatives. beilstein-journals.orgnih.gov This methodology demonstrates tolerance to various functional groups and can provide moderate to quantitative yields. beilstein-journals.org
Another approach involves the annulation of substituted anthranilic esters with N-pyridyl ureas. This process consists of the formation of N-aryl-N′-pyridyl ureas, which then undergo cyclocondensation to form the fused heterocycles with moderate to good yields. researchgate.netmdpi.com
Eco-Efficient and Green Synthesis Approaches to Benzo[g]quinazoline-2,4(1H,3H)-diones
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One-Pot Reactions in Aqueous Media
An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed at room temperature in water. researchgate.netjst.go.jp This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form the corresponding urea derivatives. Subsequent cyclization with sodium hydroxide (B78521) in the same pot, followed by acidification with hydrochloric acid, affords the desired products in near-quantitative yields. researchgate.netjst.go.jp The only waste generated is the aqueous filtrate, making this an eco-efficient process. researchgate.net This methodology has been successfully scaled up, demonstrating its potential for industrial applications. jst.go.jp
Table 2: One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones in Water
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-2-aminobenzoic acid | 1. KOCN 2. NaOH 3. HCl | Water, Room Temperature | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 90 | jst.go.jp |
Catalytic Carbonylation Utilizing Carbon Dioxide
The use of carbon dioxide as a C1 building block in the synthesis of heterocyclic compounds is a significant area of green chemistry. However, a detailed search of chemical databases and scholarly articles indicates that this methodology has not been specifically reported for the synthesis of this compound. Research has predominantly focused on the reaction of CO2 with 2-aminobenzonitriles to form the basic quinazoline-2,4(1H,3H)-dione ring system.
Application of Ionic Liquids as Catalysts in this compound Synthesis
Ionic liquids (ILs) have been extensively studied as catalysts and solvents for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide. Their tunable nature and potential for activating both CO2 and the amine substrate make them effective catalysts in this context. Despite their successful application for the simpler quinazoline (B50416) scaffold, there is no specific literature detailing the use of ionic liquids as catalysts for the synthesis of this compound.
Role of Mesoporous Smectites in this compound Synthesis
Mesoporous smectites, particularly those incorporating alkali hydroxides, have been shown to be effective catalysts for the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2. These materials offer high surface area and tunable basic sites that facilitate the reaction. However, the application of mesoporous smectites as catalysts for the synthesis of the this compound ring system has not been documented in the scientific literature.
Catalyst-Free Reactions in Aqueous Environments
The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has been achieved efficiently in water at elevated temperatures and pressures without the need for a catalyst. This green chemistry approach leverages the unique properties of water under supercritical or near-critical conditions. A review of the available literature indicates that this catalyst-free aqueous methodology has not been applied to the synthesis of this compound.
Directed Synthesis of Structurally Diverse this compound Derivatives
The development of synthetic routes to structurally diverse derivatives of a core molecule is crucial for exploring its chemical and biological properties. For this compound, there is a significant gap in the literature regarding methodologies for its directed synthesis and derivatization.
Strategies for Controlled Functional Group Incorporation
Specific and controlled methods for introducing a variety of functional groups onto the this compound scaffold are not well-established in the current chemical literature. While general methods for the functionalization of quinazolinediones are known, these have not been specifically adapted or reported for the Benzo[g] analogue. The synthesis of a related isomer, benzo[f]quinazoline-1,3(2H,4H)-diones, has been achieved through a multi-step sequence involving palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization, a strategy that inherently allows for the incorporation of various functional groups based on the chosen building blocks. However, similar detailed strategies for the this compound core are not available.
Regioselective Derivatization of the this compound Core
Regioselective derivatization, the ability to functionalize a specific position on a molecule, is fundamental in medicinal chemistry and materials science. There is currently no available research detailing the regioselective derivatization of the pre-formed this compound core. The reactivity of the different positions on the fused ring system has not been systematically explored, and thus, predictable and selective functionalization methods are yet to be developed.
Synthesis of this compound Nucleoside Analogs
Specific synthetic routes for nucleoside analogs derived from the this compound scaffold could not be identified in the reviewed literature. The creation of such analogs would typically involve the coupling of a suitably activated sugar moiety (such as a ribose or deoxyribose derivative) to one of the nitrogen atoms (N1 or N3) of the heterocyclic core. This process, known as glycosylation, is a standard method for producing nucleoside analogs but has not been specifically reported for this particular polycyclic system.
Introduction of Heterocyclic Moieties into this compound Scaffolds
While direct methods for attaching heterocyclic groups to the this compound core are not described, research on related structures provides insight into potential synthetic strategies. Studies on the simpler quinazoline-2,4(1H,3H)-dione have demonstrated that various heterocyclic systems can be introduced, typically by leveraging the reactivity of the N1 and N3 positions.
One established method involves the N-alkylation of the quinazoline-2,4(1H,3H)-dione scaffold with intermediates that can be subsequently converted into heterocycles. For instance, the parent dione can be reacted with ethyl chloroacetate (B1199739) to yield ester intermediates. These esters can then be transformed into hydrazides, which serve as versatile precursors for constructing five-membered heterocyclic rings like 1,2,4-triazoles, oxadiazoles, or thiadiazoles through cyclization reactions with appropriate reagents.
In a specific example involving the simpler quinazoline-2,4(1H,3H)-dione, the di-hydrazide derivative was cyclized in the presence of sodium hydroxide to afford a bis-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl derivative. nih.gov This multi-step process highlights a common strategy for linking heterocyclic moieties to the dione scaffold via a methylene (B1212753) bridge.
For the closely related benzo[g]quinazoline-2-thioxo-4-one framework, which features a sulfur atom at the 2-position, direct S-alkylation with various alkyl or heteroalkyl halides is a documented method for introducing new functional groups. nih.govmdpi.com For example, reacting the thione precursor with substituted benzyl (B1604629) halides in the presence of a base like potassium carbonate leads to the formation of S-alkylated products. nih.govmdpi.com While this functionalizes the exocyclic sulfur atom rather than the core ring structure, it demonstrates a viable pathway for derivatization of the benzo[g]quinazoline (B13665071) system.
The table below summarizes the synthetic approaches used for related quinazoline dione scaffolds.
| Starting Scaffold | Synthetic Strategy | Functional Group Introduced | Attached Moiety Example |
| Quinazoline-2,4(1H,3H)-dione | N-Alkylation followed by hydrazide formation and cyclization | Methylene-linked heterocycle | 5-Mercapto-4-phenyl-4H-1,2,4-triazole nih.gov |
| Benzo[g]quinazoline-2-thioxo-4-one | S-Alkylation with aralkyl halides | Thioether-linked aryl group | Substituted benzyl group nih.govmdpi.com |
Biological Activity Investigations of Benzo G Quinazoline 2,4 1h,3h Dione and Its Derivatives in Vitro Studies
Antiproliferative and Antitumor Activities (Cell-Based Assays)
Derivatives of Benzo[g]quinazoline-2,4(1H,3H)-dione have been the subject of numerous in vitro studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their effects on various cancer cell lines, their ability to modulate cell cycle progression, induce apoptosis, and inhibit angiogenesis.
Effects on Cancer Cell Lines
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. A series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines demonstrated promising antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.govresearchgate.netbohrium.comnih.gov Notably, some of these compounds exhibited potent activity, with IC50 values in the low micromolar range. nih.govresearchgate.netbohrium.comnih.gov For instance, certain derivatives showed IC50 values ranging from 8.8 ± 0.5 to 10.9 ± 0.9 μM against MCF-7 cells and 26.0 ± 2.5 to 40.4 ± 4.1 μM against HepG2 cells. nih.govresearchgate.netbohrium.comnih.gov
Similarly, a series of 2,4-disubstituted benzo[g]quinoxaline (B1338093) derivatives were assessed for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov One particular benzo[g]quinoxaline derivative exhibited the highest cytotoxic activity with an IC50 value of 2.89 µM, which was comparable to the reference drug Doxorubicin (IC50 = 2.01 µM). nih.gov Another study on novel quinazoline (B50416)/phenylsulfonylfuroxan hybrids also reported considerable antiproliferative activities against five human cancer cell lines, including H1975, MCF-7, Eca-109, MGC-803, and A549. cabidigitallibrary.org
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxic Activity of this compound Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines | MCF-7 (Breast) | 8.8 ± 0.5–10.9 ± 0.9 | nih.govresearchgate.netbohrium.comnih.gov |
| 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines | HepG2 (Liver) | 26.0 ± 2.5–40.4 ± 4.1 | nih.govresearchgate.netbohrium.comnih.gov |
| 2,4-disubstituted benzo[g]quinoxaline derivative | MCF-7 (Breast) | 2.89 | nih.gov |
| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | H1975 (Lung) | 1.67 | cabidigitallibrary.org |
| Quinazoline/phenylsulfonylfuroxan hybrid (25q) | MGC-803 (Gastric) | 1.88 | cabidigitallibrary.org |
Modulation of Cellular Proliferation and Cell Cycle Progression
Investigations into the mechanism of action of this compound derivatives have revealed their ability to interfere with the cell cycle of cancer cells. Flow cytometry analysis has been a key technique in these studies. For example, certain 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were found to cause cell cycle arrest in MCF-7 and HepG2 cells, with specific derivatives targeting the G1 and S phases. nih.govresearchgate.netbohrium.com
Induction of Apoptosis and Assessment of DNA Fragmentation
A crucial aspect of anticancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells. Several studies have confirmed that this compound derivatives are potent inducers of apoptosis. The induction of apoptosis has been demonstrated through various assays, including annexin (B1180172) V-FITC/PI staining and the analysis of DNA fragmentation. nih.govresearchgate.netbohrium.commdpi.com
In a study on 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines, specific compounds showed a high percentage of apoptosis against MCF-7 cells, with one derivative inducing apoptosis in 30.76% of the cell population and another in 25.30%. nih.govnih.gov The observation of DNA fragmentation, often visualized using Hoechst staining, further corroborated the apoptotic activity of these compounds. nih.govresearchgate.netbohrium.com Mechanistic studies have suggested that some quinazoline derivatives induce apoptosis through the activation of Bax and the downregulation of Bcl2. nih.gov
Antiangiogenic Properties and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Targeting
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer therapies. Certain derivatives of this compound have been investigated for their antiangiogenic potential through the inhibition of VEGFR-2. nih.govresearchgate.netbohrium.com
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of this compound have been evaluated for their antimicrobial activity. These investigations have explored their efficacy against a range of bacterial and fungal pathogens.
Activity against Gram-Positive Bacterial Strains
Several studies have reported the in vitro antibacterial activity of this compound derivatives against Gram-positive bacteria. A synthesized series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives was evaluated against five Gram-positive bacterial strains: Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. researchgate.netnih.gov The findings revealed that most of the tested compounds possessed strong activity against these bacteria, with two compounds being particularly active. researchgate.netnih.gov
Another study focused on quinazolin-4(3H)-one derivatives and their activity against Staphylococcus aureus. acs.org The results indicated that these compounds mostly display activity against Staphylococcal species. acs.org Furthermore, certain quinazolin-4(3H)-one derivatives have shown the ability to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antimicrobial activity of these compounds is often determined using methods such as the agar (B569324) well diffusion method and by measuring the minimum inhibitory concentration (MIC). researchgate.netnih.govnih.gov
The following table provides a summary of the Gram-positive bacterial strains against which this compound derivatives have shown activity.
Table 2: Gram-Positive Bacterial Strains Susceptible to this compound Derivatives
| Bacterial Strain | Compound Type | Reference |
|---|---|---|
| Bacillus subtilis | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | researchgate.netnih.gov |
| Enterococcus faecalis | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | researchgate.netnih.gov |
| Staphylococcus aureus | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | researchgate.netnih.gov |
| Staphylococcus epidermidis | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | researchgate.netnih.gov |
| Streptococcus pyogenes | 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | researchgate.netnih.gov |
| Staphylococcus aureus | Quinazolin-4(3H)-one derivatives | acs.org |
| Streptococcus pneumoniae | Quinazolin-4(3H)-one derivatives | eco-vector.com |
Activity against Gram-Negative Bacterial Strains
Derivatives of the benzo[g]quinazoline (B13665071) scaffold have been evaluated for their efficacy against various Gram-negative bacterial pathogens. In one study, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were synthesized and tested against a panel of Gram-negative bacteria. Several of these compounds demonstrated significant antibacterial activity, particularly against Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active compounds were determined to quantify their potency.
Another study focused on novel quinazoline-2,4(1H,3H)-dione derivatives and identified compounds with a broad spectrum of activity. One notable derivative showed specific and potent activity against Escherichia coli, with an inhibition zone of 15 mm and a MIC value of 65 mg/mL, which was comparable to the reference drug.
Table 1: In Vitro Activity of Benzo[g]quinazoline Derivatives against Gram-Negative Bacteria
| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Escherichia coli | MIC | Significant Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Pseudomonas aeruginosa | MIC | Moderate Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Proteus mirabilis | MIC | Moderate Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Klebsiella oxytoca | MIC | Moderate Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Enterobacter cloacae | MIC | Moderate Activity | beilstein-journals.org |
| Quinazoline-2,4(1H,3H)-dione derivative (Compound 13) | Escherichia coli | Inhibition Zone | 15 mm | nih.gov |
| Quinazoline-2,4(1H,3H)-dione derivative (Compound 13) | Escherichia coli | MIC | 65 mg/mL | nih.gov |
Antifungal Activities of this compound Derivatives
The antifungal potential of benzo[g]quinazoline derivatives has also been a subject of investigation. A study exploring previously synthesized benzo[g]quinazolines against Candida albicans revealed promising activity. nih.govresearchgate.net Using the cup-plate diffusion method, two derivatives, referred to as compounds 1 and 2, exhibited significant inhibition zones of 20 mm and 22 mm, respectively, which were comparable to the standard antifungal agent, fluconazole (B54011) (26 mm). nih.govresearchgate.net
Furthermore, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against a broad panel of ten fungal strains. beilstein-journals.org These compounds displayed strong antifungal activity against several of the investigated fungi, including Aspergillus fumigatus and Candida albicans. beilstein-journals.org The minimum inhibitory concentrations for the most active compounds were also determined, reinforcing their potential as antifungal agents. beilstein-journals.org
Table 2: In Vitro Antifungal Activity of Benzo[g]quinazoline Derivatives
| Compound Type | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Benzo[g]quinazoline 1 | Candida albicans | Inhibition Zone | 20 mm | nih.govresearchgate.net |
| Benzo[g]quinazoline 2 | Candida albicans | Inhibition Zone | 22 mm | nih.govresearchgate.net |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Aspergillus fumigatus | MIC | Strong Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Candida albicans | MIC | Strong Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Syncephalastrum racemosum | MIC | Noteworthy Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Geotricum candidum | MIC | Noteworthy Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Aspergillus niger | MIC | Noteworthy Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Cryptococcus neoformans | MIC | Noteworthy Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Candida tropicalis | MIC | Noteworthy Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Penicillium expansum | MIC | Noteworthy Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Microsporum canis | MIC | Noteworthy Activity | beilstein-journals.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivative | Trichophyton mentagrophytes | MIC | Noteworthy Activity | beilstein-journals.org |
Enzyme Inhibition Studies
Tyrosine Kinase Inhibition (e.g., EGFR, HER2, Anaplastic Lymphoma Kinase)
Derivatives of benzo[g]quinazoline have been identified as potent inhibitors of key tyrosine kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). A series of novel 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were synthesized and evaluated as dual EGFR/HER2 inhibitors. Several of these compounds exhibited excellent inhibitory activity, with IC50 values in the nanomolar range, surpassing the potency of the reference drug erlotinib. For instance, the most potent compound in the series demonstrated an IC50 of 0.009 µM against EGFR and 0.021 µM against HER2.
No in vitro studies on the inhibition of Anaplastic Lymphoma Kinase (ALK) by this compound or its derivatives were identified in the reviewed literature.
Table 3: In Vitro EGFR and HER2 Inhibition by Benzo[g]quinazoline Derivatives
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6 | 0.012 | 0.021 | |
| Compound 8 | 0.009 | 0.021 | |
| Compound 10 | 0.022 | 0.044 | |
| Compound 16 | 0.026 | 0.069 | |
| Erlotinib (Reference) | 0.047 | 0.071 |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. Novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety were designed and synthesized, leading to the identification of several potent PARP-1 and PARP-2 inhibitors. These compounds exhibited IC50 values in the nanomolar range for PARP-1 and the double-digit nanomolar range for PARP-2. In another study, a series of quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety were developed, with one compound showing exceptional enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM).
Table 4: In Vitro PARP Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound Type | Target | IC50 | Reference |
|---|---|---|---|
| 3-Amino pyrrolidine derivative | PARP-1 | 10⁻⁹ M level | |
| 3-Amino pyrrolidine derivative | PARP-2 | 10⁻⁸ M level | |
| Piperizinone derivative (Cpd36) | PARP-1 | 0.94 nM | |
| Piperizinone derivative (Cpd36) | PARP-2 | 0.87 nM |
Carbonic Anhydrase Isoform Inhibition (hCA IX and XII)
Certain derivatives of the quinazoline-2,4(1H,3H)-dione framework have shown selective inhibitory activity against tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. A study on 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones reported potent inhibition of hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. Specifically, these derivatives displayed Ki values ranging from 3.7 to 50.4 nM for hCA IX and 0.60 to 52.9 nM for hCA XII. This selective inhibition of tumor-associated CAs over cytosolic isoforms (hCA I and II) is a desirable characteristic for potential anticancer agents.
Table 5: In Vitro Carbonic Anhydrase Inhibition by Quinazolinone Derivatives
| Compound Type | Isoform | Ki Range (nM) | Reference |
|---|---|---|---|
| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA IX | 3.7 - 50.4 | |
| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA XII | 0.60 - 52.9 |
Inhibition of Dihydrofolate Reductase and Eukaryotic Initiation Factor 2 Alpha (eIF2α)
The quinazolinone skeleton, due to its structural resemblance to folic acid, has been explored for the development of dihydrofolate reductase (DHFR) inhibitors. A series of 4(3H)-quinazolinone analogs were designed and synthesized to target mammalian DHFR. Several of these compounds were found to be active inhibitors, with the most potent derivatives exhibiting IC50 values in the sub-micromolar range. For example, compounds 28, 30, and 31 from this study displayed IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively, against mammalian DHFR.
A thorough review of the scientific literature did not yield any in vitro studies investigating the inhibitory activity of this compound or its derivatives against eukaryotic initiation factor 2 alpha (eIF2α).
Table 6: In Vitro Mammalian DHFR Inhibition by 4(3H)-Quinazolinone Analogs
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 28 | 0.5 | |
| Compound 30 | 0.4 | |
| Compound 31 | 0.4 |
Alpha-Glucosidase and Alpha-Amylase Inhibitory Potentials
Derivatives of the quinazoline scaffold have been identified as potential inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. mdpi.comresearchgate.net The inhibition of these enzymes can delay glucose absorption, a key strategy in managing postprandial hyperglycemia. researchgate.net
In vitro studies have demonstrated the efficacy of various benzo[g]quinazoline and related quinazoline derivatives. For instance, a series of 3-benzyl(phenethyl)-2-thioxobenzo[g]quinazolin-4(3H)-ones were synthesized and evaluated against Baker's yeast α-glucosidase. Several of these compounds exhibited significantly higher inhibitory activity than the standard drug, acarbose. researchgate.net Specifically, compounds 2, 4, 8, 12, and 20 from this series showed potent activity. researchgate.net
Similarly, other studies on related quinazolin-4(3H)-one derivatives have reported promising results. researchgate.net Compounds with chloro, bromo, and methyl substituents demonstrated good inhibition of α-glucosidase, with IC50 values lower than that of acarbose. researchgate.net This suggests that the quinazoline-2,4(1H,3H)-dione core structure is a promising starting point for designing new antidiabetic agents. mdpi.com
| Compound | IC50 (μM) |
|---|---|
| Compound 2 | 69.20 |
| Compound 4 | 59.60 |
| Compound 8 | 49.40 |
| Compound 12 | 50.20 |
| Compound 20 | 83.20 |
| Acarbose (Standard) | 143.54 |
Bacterial DNA Gyrase and DNA Topoisomerase IV Inhibition
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology during replication, making them validated targets for antibacterial drugs. researchgate.net Several quinazoline derivatives have been investigated as potential inhibitors of these enzymes. nih.gov
A multidisciplinary approach involving computational modeling and biological evaluation was used to develop spirobenzimidazo-quinazoline derivatives as novel DNA gyrase inhibitors. researchgate.net These compounds were designed to interact with the binding sites of the enzymes. researchgate.net Other studies have synthesized novel quinoline (B57606) derivatives that also show inhibitory activity against both DNA gyrase and topoisomerase IV. mdpi-res.com The ability to inhibit both targets is advantageous as it may lower the probability of bacterial resistance developing. nih.gov Certain quinazoline derivatives have shown activity against a range of bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov
Other Investigated Biological Activities
Anti-inflammatory Properties
The quinazoline-2,4(1H,3H)-dione scaffold is recognized for its anti-inflammatory potential. researchgate.netresearchgate.net Various derivatives have been synthesized and evaluated in vitro for their ability to combat inflammation. Common assays used for this purpose include the inhibition of protein denaturation and anti-proteinase effect studies. researchgate.net
One study synthesized a novel class of quinazolin-2,4-dione analogues and tested their anti-inflammatory activity. The results indicated that the compounds had moderate to good anti-inflammatory effects in these in vitro models. researchgate.net Another study on Schiff bases derived from 3-amino-8-methyl-2-(p-tolyl)quinazolin-4(3H)-one also reported potent anti-inflammatory activity, with some compounds showing inhibition percentages comparable to or even exceeding the standard drug, diclofenac (B195802) sodium. For example, compound 6g (with a 2-Br substitution) exhibited an inhibition of 96.89%, while compound 6d (with a 4-OH group) showed 92.64% inhibition.
| Compound | Substitution (-R) | % Inhibition |
|---|---|---|
| 6g | 2-Br | 96.89 ± 0.83 |
| 6d | 4-OH | 92.64 ± 0.38 |
| Diclofenac Sodium (Standard) | N/A | 97.5 ± 0.57 |
Anticonvulsant Activity
The quinazoline-2,4(1H,3H)-dione structure is a recurring motif in compounds investigated for anticonvulsant properties. researchgate.netresearchgate.netnih.gov Various synthetic derivatives have been evaluated for their ability to antagonize seizures in preclinical models. For example, acetylenic derivatives of quinazolinediones displayed seizure-antagonizing activity in the maximal electroshock (MES) test. researchgate.net Research has also been conducted on 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, with some compounds showing potency similar to standard drugs like phenytoin (B1677684) and carbamazepine (B1668303) in the MES screen without associated neurotoxicity. nih.gov
Antioxidant Properties
Several series of quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antioxidant capabilities. researchgate.netresearchgate.netresearchgate.net These in vitro studies often employ methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netsapub.org
One study on 3-substituted Schiff bases of quinazoline-2,4-dione found that all tested compounds showed more than 50% inhibition potential against DPPH. researchgate.net Another investigation into 2,4-disubstituted quinazoline derivatives also assessed antioxidant activity using the DPPH assay, with quercetin (B1663063) used as a positive control. d-nb.info The results from these studies indicate that the quinazoline scaffold can be modified to produce compounds with significant free-radical scavenging activity. sapub.org
Phosphodiesterase (PDE) 4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme expressed in many inflammatory cells, making it an attractive therapeutic target for inflammatory diseases. researchgate.net The quinazoline-2,4(1H,3H)-dione structure has been used as a scaffold to design novel PDE4 inhibitors. researchgate.netacs.org
In vitro testing of newly synthesized quinazolin-2,4-dione analogues has been performed to assess their inhibitory activity against the PDE4 enzyme. researchgate.net Molecular docking studies often complement these biological assays to understand the binding interactions within the active site of the PDE4 enzyme. researchgate.net The results from these studies support the potential of quinazolinedione derivatives as a basis for developing new anti-inflammatory agents that act via PDE4 inhibition. cu.edu.eg
Mechanistic Investigations and Molecular Interaction Analysis of Benzo G Quinazoline 2,4 1h,3h Dione
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of benzo[g]quinazoline-2,4(1H,3H)-dione, SAR investigations have provided critical insights into how structural modifications influence their therapeutic potential.
The core this compound structure is a key pharmacophoric feature, providing a rigid scaffold that can be appropriately decorated with functional groups to interact with biological targets. The fused benzene (B151609) ring extends the aromatic domain, which can enhance stacking interactions, particularly in the context of nucleic acids. nih.gov The dione (B5365651) functional group, with its two carbonyls at the C2 and C4 positions, and the nitrogen atoms at N1 and N3, act as crucial hydrogen bond donors and acceptors, facilitating interactions with protein active sites. semanticscholar.org
The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and fused benzene rings. researchgate.net For instance, in the broader class of quinazolinone antibacterials, the core scaffold is essential for activity, with modifications on its three main rings systematically altering efficacy. acs.org
The efficacy of benzo[g]quinazoline (B13665071) derivatives can be significantly modulated by the type and placement of substituents. Studies on various derivatives have highlighted the importance of substitutions at the N1, N3, and C2 positions.
For antiviral activity against the Human rotavirus Wa strain, substitutions at positions 2 and 3 of the benzo[g]quinazoline nucleus result in different pharmacological effects. mdpi.com An improvement in activity was observed when the thioxo group at C2 was converted to a thioether. mdpi.com Specifically, introducing aliphatic groups like methyl and ethyl or an aromatic benzyl (B1604629) moiety at the N3 position can lead to increased inhibitory effects. mdpi.com Furthermore, the position of substituents on the benzyl ring attached at C2 also influences activity; a cyano group in the meta position of the benzyl moiety resulted in better activity compared to a cyano substituent in the para position. mdpi.com
In the context of anticancer activity, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been investigated as dual c-Met/VEGFR-2 tyrosine kinase inhibitors. semanticscholar.org SAR studies revealed that the nature of the substituent at the N3 position is critical for inhibitory potency. For example, compounds with specific substitutions demonstrated substantial inhibition of both kinases. semanticscholar.org
The table below summarizes the impact of various substitutions on the biological activity of benzo[g]quinazoline derivatives based on available research.
| Scaffold/Position | Substituent | Observed Biological Activity |
| Benzo[g]quinazoline @ N3 | Methyl, Ethyl, Benzyl | Increased antiviral activity against Human rotavirus. mdpi.com |
| Benzo[g]quinazoline @ C2 | Thioether (from Thioxo) | Improved antiviral activity. mdpi.com |
| Benzo[g]quinazoline @ C2-S-Benzyl | meta-Cyano group | More effective antiviral agent than the para-cyano isomer. mdpi.com |
| Quinazoline-2,4(1H,3H)-dione @ N3 | Various aryl/heteroaryl groups | Potent dual inhibition of c-Met and VEGFR-2 tyrosine kinases. semanticscholar.org |
Molecular Docking and Computational Binding Mode Analysis
Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to its macromolecular target. This analysis provides insights into the binding mode, affinity, and selectivity, guiding the rational design of more potent and specific inhibitors.
Docking studies on benzo[g]quinazoline derivatives and related quinazolinones have revealed key interactions within the active sites of various protein targets. For 3-substituted quinazoline-2,4(1H,3H)-dione derivatives designed as dual c-Met/VEGFR-2 inhibitors, computational analysis showed that these compounds bind to the active sites in a manner similar to the known inhibitor cabozantinib. semanticscholar.org Specific hydrogen bonds (HBs) with highly conserved amino acid residues were identified. For instance, potent derivatives formed HBs with Asp1222 in the c-Met tyrosine kinase domain and with Asp1046 and Glu885 in the VEGFR-2 tyrosine kinase domain. semanticscholar.org
In studies targeting fungal enzymes, benzo[g]quinazoline derivatives were docked into the active site of Candida albicans CYP51. researchgate.net The docking simulations helped establish the binding mode and compared it with reference antifungal agents like fluconazole (B54011), confirming that the benzo[g]quinazoline scaffold can fit within the same active site. researchgate.net Similarly, docking of quinazolin-2,4-dione derivatives against bacterial dihydrofolate reductase (DHFR) has been performed to elucidate their binding interactions and support their potential as antibacterial agents. nih.gov
Computational methods are also employed to predict the binding affinity, often expressed as a docking score, which helps in ranking potential inhibitors. For novel quinazoline-2,4(1H,3H)-dione derivatives designed as PARP-1/2 inhibitors, computational design and SAR studies led to the identification of compounds with IC₅₀ values against PARP-1 at the nanomolar level. rsc.org A co-crystal structure of a lead compound complexed with PARP-1 confirmed a unique binding mode. rsc.org
In the development of novel PARP-targeting PET probes, a pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold was rationally designed. nih.gov The resulting compound demonstrated a high binding affinity for PARP-1 (48.13 nM), validating the computational design approach. nih.gov Docking studies of quinazoline-2,4-diones against α-amylase and α-glucosidase have also revealed various intermolecular interactions within the enzyme's active site, corroborating the results from SAR analysis. researchgate.net
The following table summarizes findings from molecular docking studies on benzo[g]quinazoline and related quinazolinone derivatives.
| Compound Class | Protein Target | Key Interacting Residues | Predicted Outcome |
| 3-Substituted Quinazoline-2,4(1H,3H)-diones | c-Met Tyrosine Kinase | Asp1222 semanticscholar.org | Inhibition of kinase activity |
| 3-Substituted Quinazoline-2,4(1H,3H)-diones | VEGFR-2 Tyrosine Kinase | Asp1046, Glu885 semanticscholar.org | Inhibition of kinase activity |
| Benzo[g]quinazolines | Candida albicans CYP51 | Active site residues | Antifungal activity researchgate.net |
| Quinazoline-2,4-diones | Dihydrofolate Reductase (DHFR) | Active site residues | Antibacterial activity nih.gov |
| Quinazoline-2,4(1H,3H)-diones | PARP-1/2 | Active site residues | Anticancer activity rsc.org |
| Pyridine-containing Quinazoline-2,4(1H,3H)-dione | PARP-1 | Not specified | High binding affinity (48.13 nM) nih.gov |
Studies on Nucleic Acid Interactions
The unique structural properties of this compound make it a valuable tool for studying nucleic acid structures and interactions. Its extended aromatic system allows it to function as a nucleobase analog, particularly as a substitute for thymine (B56734). nih.gov
When incorporated into oligonucleotides, this compound can participate in base pairing. It has been explored as a thymine substitute in the formation of T-A-T triplets in triple-helical DNA structures. nih.gov The design rationale was that the extended aromatic domain would enhance stacking interactions and increase the stability of the triplex. nih.gov While oligonucleotides containing this modified base did form triple-stranded structures, their stability was slightly decreased compared to the natural equivalent. nih.gov
A significant feature of this compound is its strong fluorescence emission, a property not typically found in natural nucleobases. nih.gov This fluorescence can be harnessed to selectively monitor the formation of triple-helical structures. nih.gov When this compound is part of a Hoogsteen strand in a triplex, its fluorescence intensity is reduced, and the emission maximum shifts to shorter wavelengths, providing a clear signal for complex formation. nih.gov In contrast, its fluorescence is not altered upon annealing to a single complementary strand in a standard duplex. nih.gov
Building on the luminescent properties of this heterocycle, a fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, was also developed. nih.gov This analog allows for probing the protonation state of triplets within triple-stranded structures, as its fluorescence emission maximum shifts depending on the pH and complex formation. nih.gov
| Compound | Application | Key Finding |
| This compound | Thymine analog in oligonucleotides | Forms triple-helical structures; strong fluorescence acts as a probe for triplex formation. nih.gov |
| 4-amino-1H-benzo[g]quinazoline-2-one | Fluorescent cytosine analog | Fluorescence emission is sensitive to pH and complex formation, allowing probing of protonation sites in triplexes. nih.gov |
DNA Binding Characteristics and Triplex Formation
This compound has been investigated as a fluorescent analog of thymine for its potential to probe the formation of DNA triple helices. nih.gov A significant challenge in the stability of pyrimidine-purine-pyrimidine (PyPu*Py) triplexes is the requirement for protonation of cytosine residues in the third strand, which makes their formation pH-dependent and optimally stable at non-physiological pH levels between 5.0 and 6.0. nih.gov The extended aromatic system of the this compound was explored to enhance stacking interactions within the third strand, a critical factor for the stability of triple-helical structures. oup.comnih.gov
To further investigate these interactions, a derivative, 4-amino-1H-benzo[g]quinazoline-2-one, was synthesized as a fluorescent analog of cytosine. nih.gov When incorporated into an oligonucleotide, this probe allows for the detailed study of the protonation state within triple-stranded DNA structures. nih.govnih.gov The formation of the triplex is signaled by a significant quenching of the probe's fluorescence emission by approximately 88%. nih.govnih.govresearchgate.net This characteristic allows researchers to monitor the binding and formation of the triple-helical structure in real-time.
RNA Interactions and Monitoring of RNA Synthesis
The application of this compound derivatives extends to the study of RNA. A 2'-O-Me ribonucleoside derivative of 4-amino-1H-benzo[g]quinazoline-2-one has been synthesized to facilitate its incorporation into oligonucleotides designed to target single-stranded RNA sequences. nih.govnih.gov This allows for the investigation of RNA structure and recognition through a triple-helical approach. nih.gov The fluorescent properties of these nucleoside analogs are instrumental in monitoring these interactions, providing insights into the binding events and conformational changes that occur when an oligonucleotide binds to its RNA target.
Development as Fluorescent Probes for Protonation State Detection in Triple Helices
Derivatives of this compound are particularly valuable as fluorescent probes due to their sensitivity to the local chemical environment, especially pH. nih.gov The cytosine analog, 4-amino-1H-benzo[g]quinazoline-2-one, was specifically developed for this purpose. nih.govnih.gov Its 2'-O-Me ribonucleoside derivative exhibits a fluorescence emission maximum that shifts depending on the pH, moving from 456 nm at pH 7.1 to 492 nm at pH 2.1. nih.govnih.gov This pH sensitivity is attributed to the protonation of the heterocycle, with a pKa of 4.0, which is remarkably close to that of cytosine (4.17). nih.govnih.gov
When this probe is incorporated into a triplex-forming oligonucleotide, the N-3 position of the quinazoline ring becomes protonated upon triplex formation. nih.govresearchgate.net This protonation event is detected as a distinct shift in the fluorescence emission maximum from 485 nm to 465 nm. nih.govnih.govresearchgate.net This feature provides unambiguous evidence of the protonation state within the base triplets and has demonstrated that triplex formation in the pyrimidine motif does not necessarily require the protonation of all cytosine-like rings. nih.govnih.gov
| Condition | Parameter | Value |
|---|---|---|
| Free Nucleoside | Fluorescence Emission Max (pH 7.1) | 456 nm |
| Fluorescence Emission Max (pH 2.1) | 492 nm | |
| Fluorescence Quantum Yield (Φ at pH 7.1) | 0.62 | |
| In Triplex-Forming Oligonucleotide | Fluorescence Quenching upon Triplex Formation | ~88% |
| Emission Max Shift upon N-3 Protonation | 485 nm → 465 nm |
Cellular and Subcellular Target Identification
The quinazolinone scaffold is not only useful for studying nucleic acids but also for developing probes to identify and visualize cellular and subcellular targets. rsc.orgrsc.org Due to their favorable biocompatibility and luminescent properties, quinazolinone derivatives have been successfully engineered as fluorescent probes for bioimaging. rsc.org
Specific derivatives have been shown to localize within particular organelles. For instance, in studies using HeLa cells, certain quinazolinone-based probes were found to target mitochondria, while others accumulated in lysosomes. rsc.orgresearchgate.net One viscosity-sensitive probe was even capable of monitoring changes in the lysosomal viscosity within these cells. rsc.org
Beyond organelle tracking, derivatives of the related quinazoline-2,4(1H,3H)-dione have been synthesized to target specific protein receptors. A series of these compounds were developed as potent and highly selective ligands for the Sphingosine-1-phosphate receptor 2 (S1PR2), with some exhibiting IC50 values in the low nanomolar range (<10 nM). nih.govrsc.org Other research has focused on developing quinazoline-based fluorescent probes for α1-Adrenergic receptors (α1-ARs), demonstrating high affinity and suitability for subcellular localization imaging. nih.govacs.org These studies highlight the versatility of the quinazoline core structure in creating targeted probes for identifying a range of biological molecules and structures within cells.
| Derivative Class | Identified Target | Cell Line/System | Reference |
|---|---|---|---|
| Conjugated Quinazolinones | Mitochondria | HeLa Cells | rsc.orgresearchgate.net |
| Conjugated Quinazolinones | Lysosomes | HeLa Cells | rsc.orgresearchgate.net |
| Quinazoline-2,4-dione derivatives | Sphingosine-1-phosphate receptor 2 (S1PR2) | Binding Assay | nih.govrsc.org |
| Quinazoline-based probes | α1-Adrenergic Receptors (α1-ARs) | HEK293A Cells | nih.govacs.org |
Computational and Theoretical Chemistry Studies on Benzo G Quinazoline 2,4 1h,3h Dione
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental properties of Benzo[g]quinazoline-2,4(1H,3H)-dione, including the stability of its different forms, its heat of formation, and its aromatic character.
This compound can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Computational studies have been employed to determine the relative stabilities of these tautomers. The diketo tautomer is consistently found to be the most stable form. The energetic stability of four different tautomers—diketo, enol-keto, keto-enol, and dienol—has been investigated, confirming the diketo form as the most stable. The relative stabilities of the tautomers are influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituent groups.
| Tautomer | Relative Stability (kJ/mol) |
| Diketo | 0 (Most Stable) |
| Enol-keto | Data not available |
| Keto-enol | Data not available |
| Dienol | Data not available |
This table is interactive. Click on the headers to sort.
The standard molar enthalpy of formation is a key thermodynamic property that indicates the stability of a compound. For this compound, this value has been determined using computational methods. These calculations provide a theoretical estimate of the energy released or absorbed when the compound is formed from its constituent elements in their standard states. The gas-phase standard molar enthalpy of formation for the most stable tautomer has been calculated, providing crucial data for thermochemical analysis.
Aromaticity is a critical concept in chemistry that describes the enhanced stability of certain cyclic molecules. The Nucleus Independent Chemical Shifts (NICS) method is a computational tool used to quantify the aromaticity of a molecule. NICS calculations have been performed for this compound to assess the aromatic character of its different rings. These studies help in understanding the electronic structure and reactivity of the molecule. The results indicate varying degrees of aromaticity across the fused ring system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study this compound and its derivatives.
DFT calculations have been employed to determine the optimized molecular geometries and to study the stabilities of various isomers of this compound. These studies provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional structure of the molecule. The calculations have confirmed the non-planar, butterfly-like structure for the core of some related benzo[g]quinazolinedione derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a vital role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's stability and reactivity. DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap for this compound. This analysis provides insights into the molecule's electron-donating and electron-accepting capabilities.
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (HOMO-LUMO) | Data not available |
This table is interactive. Click on the headers to sort.
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of quinazoline-based heterocycles. While specific studies on this compound are limited, research on the core quinazoline-2,4(1H,3H)-dione structure provides significant insights into the mechanistic pathways.
DFT calculations have been instrumental in investigating the mechanistic route for the formation of N3-substituted 2,4(1H,3H)-quinazolinediones. rsc.org These studies help to map the potential energy surface of the reaction, identifying the most favorable pathways. Key aspects of these computational elucidations include:
Transition State Analysis: Identifying and characterizing the transition state structures for each elementary step of the reaction. This allows for the calculation of activation energy barriers, which are crucial in determining the reaction kinetics.
Intermediate Stability: Calculating the relative energies of reactants, intermediates, products, and transition states to construct a detailed energy profile of the reaction. This helps in understanding the stability of proposed intermediates.
Reaction Pathway Confirmation: Theoretical models can confirm or refute proposed reaction mechanisms. For instance, in the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2, computational studies suggest a pathway where the catalyst and reaction medium synergistically determine whether the initial reaction site is the amino group or the nitrile group. acs.org
One study on the 1,3-dipolar cycloaddition reaction of N-propargylquinazolin-4(3H)-one used DFT calculations at the B3LYP/6-31G(d) level to examine the reaction's regioselectivity. mdpi.com The theoretical calculations of activation energies for different pathways were in agreement with experimental results, confirming that the reaction proceeds through a concerted but asynchronous mechanism. mdpi.com Such computational investigations provide a molecular-level understanding that is often inaccessible through experimental means alone, guiding the optimization of reaction conditions and the design of new synthetic routes.
Theoretical Study of Solvent Effects in Chemical Transformations
Experimentally, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has been shown to be highly dependent on the solvent. researchgate.net While non-polar solvents like toluene (B28343) and THF were found to be ineffective, highly polar solvents such as DMF and water provided excellent yields. researchgate.netresearchgate.net This suggests that the transition state of the reaction is likely polar and is stabilized by polar solvents.
Theoretical calculations can quantify these effects. For instance, studies on quinazoline-2,4-dione derivatives have utilized DFT calculations to compare molecular properties in the gas phase versus in an aqueous medium. researchgate.net One such study found that the energies of the Highest Occupied Molecular Orbitals (HOMO) for a series of derivatives were similar in both environments. researchgate.net
Computational approaches to studying solvent effects typically fall into two categories:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and often provides a good qualitative understanding of electrostatic solvent effects.
Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation. This approach can account for specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.
By applying these models, researchers can predict how a change in solvent will affect the thermodynamics and kinetics of a reaction, providing valuable guidance for experimental work aimed at optimizing synthetic procedures for compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of Benzo[g]quinazoline (B13665071), QSAR studies have been employed to understand the structural features that govern their antiviral activity and to guide the design of more potent inhibitors. nih.govresearchgate.net
A notable QSAR study was conducted on a series of benzo[g]quinazoline derivatives to explore their inhibitory activity against the Hepatitis C Virus (HCV) NS3/4A protease, an essential enzyme for viral replication. nih.govrsc.org The goal was to develop predictive models that could relate the molecular structures of the compounds to their inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50). nih.gov
The study evaluated a series of benzo[g]quinazolines and their analogues, revealing a range of inhibitory activities. nih.gov Modifications at various positions of the benzo[g]quinazoline scaffold led to significant differences in potency. For example, replacing a methyl group at position 2 with ethyl or butyl groups led to a significant increase in inhibitory activity, which was attributed to an increase in the hydrophobic character of the molecule. nih.gov
The findings from such studies are crucial for medicinal chemistry, as they provide a rational basis for lead optimization. By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with biological activity, QSAR models enable the in silico design of new derivatives with potentially enhanced efficacy before they are synthesized and tested in the laboratory. nih.gov
Table 1: Inhibitory Activity (IC50) of Selected Benzo[g]quinazoline Derivatives against HCV-NS3/4A Protease nih.gov
| Compound Number | R Group (at position 2) | IC50 (μM) |
| 1 | Methyl | 11.02 ± 0.25 |
| 2 | Ethyl | 6.41 ± 0.12 |
| 3 | Butyl | 9.35 ± 0.19 |
| 9 | Hydrazinyl | 9.08 ± 0.20 |
| 13 | Hydrazinyl Derivative | 7.21 ± 0.15 |
Advanced Analytical and Spectroscopic Characterization in Research of Benzo G Quinazoline 2,4 1h,3h Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR, ROESY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of benzo[g]quinazoline-2,4(1H,3H)-dione derivatives. One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR provide foundational information about the chemical environment of protons and carbons, respectively, while two-dimensional (2D) NMR experiments establish connectivity and spatial relationships within the molecule.
¹H-NMR spectroscopy provides data on the chemical shifts (δ), signal multiplicity, and coupling constants (J) of protons. For the quinazoline-2,4(1H,3H)-dione scaffold, aromatic protons typically appear in the downfield region of the spectrum. For instance, in the parent quinazoline-2,4(1H,3H)-dione, the aromatic protons resonate as multiplets between δ 7.19 and 7.92 ppm, while the N-H protons appear as a broad singlet at δ 11.24 ppm in DMSO-d₆. semanticscholar.org Substituents on the quinazoline (B50416) ring or at the N1 and N3 positions will significantly influence the chemical shifts of nearby protons.
¹³C-NMR spectroscopy offers insights into the carbon framework of the molecule. The carbonyl carbons (C2 and C4) of the dione (B5365651) moiety are characteristically found at the most downfield region of the spectrum, typically around δ 150-163 ppm. semanticscholar.org Aromatic carbons resonate in the range of δ 114-141 ppm. semanticscholar.org The specific chemical shifts provide valuable information about the electronic environment of each carbon atom.
2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive assignments of ¹H and ¹³C signals, especially in complex derivatives. magritek.commdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons over two or three bonds, which helps in establishing the connectivity of different molecular fragments. magritek.com For example, HMBC can be used to confirm the position of substituents on the aromatic ring by observing correlations between the protons of the substituent and the carbons of the quinazoline core. Rotating Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons, which is valuable for determining stereochemistry. magritek.com
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Quinazoline-2,4(1H,3H)-dione | 11.24 (brs, 2H, NH), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22−7.19 (m, 2H) | 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 |
| 6-Methylquinazoline-2,4(1H,3H)-dione | 11.12 (brs, 2H), 7.77 (s, 1H), 7.00−6.95 (m, 2H), 2.36 (s, 3H) | 162.8, 150.5, 145.6, 141.0, 127.0, 123.7, 115.1, 112.1, 21.5 |
| 3-Benzylquinazoline-2,4(1H,3H)-dione | 11.53 (brs, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.70−7.65 (m, 1H), 7.32−7.30 (m, 4H), 7.25−7.19 (m, 3H), 5.09 (s, 2H) | 162.1, 150.3, 139.5, 137.5, 135.3, 128.4, 127.6, 127.2, 122.7, 115.3, 113.8, 43.2 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The IR spectrum provides information about the vibrations of chemical bonds within a molecule. The most characteristic absorption bands for the quinazoline-2,4(1H,3H)-dione core are associated with the carbonyl (C=O) and amine (N-H) stretching vibrations.
The two carbonyl groups at positions 2 and 4 typically give rise to strong absorption bands in the region of 1640-1700 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide groups are observed as bands in the range of 3100-3300 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding and the electronic effects of substituents on the quinazoline ring.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 |
| C=O | Stretching | 1640 - 1700 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
Electron Ionization (EI) is a common ionization method where the molecule is bombarded with high-energy electrons, often leading to fragmentation. nih.gov The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks that can provide structural information. High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the m/z value, which can be used to determine the elemental formula of the molecule. semanticscholar.orgmdpi.com For example, for quinazoline-2,4(1H,3H)-dione, the calculated m/z for [M+H]⁺ is 163.0502, and the experimentally found value is 163.0499, confirming the elemental composition C₈H₇N₂O₂. semanticscholar.org
| Compound | Ionization Method | Calculated m/z | Found m/z |
|---|---|---|---|
| 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)bis(N′-cycloheptylideneacetohydrazide) | EI | 494.60 [M⁺] | 494.10 [M⁺] |
X-ray Crystallography for Precise Structural Elucidation
For the parent compound, quinazoline-2,4(1H,3H)-dione, X-ray diffraction analysis has shown that it crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The crystal structure reveals that the molecule is nearly planar. nih.govresearchgate.net Intermolecular hydrogen bonds between the N-H groups and the carbonyl oxygen atoms play a significant role in the crystal packing, forming a two-dimensional network. nih.govresearchgate.net Weak π–π stacking interactions between the aromatic rings of adjacent molecules also contribute to the stability of the crystal lattice. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.891 (2) |
| b (Å) | 5.2810 (11) |
| c (Å) | 12.701 (3) |
| β (°) | 99.61 (3) |
| Volume (ų) | 720.2 (3) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound derivatives typically shows two main absorption bands. researchgate.net These bands correspond to π→π* and n→π* electronic transitions within the aromatic system and the carbonyl groups.
The absorption maxima (λmax) and the intensity of the absorption are influenced by the solvent and the nature of the substituents on the quinazoline ring. beilstein-journals.org Electron-donating or electron-withdrawing groups can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
| Compound Type | Absorption Band 1 (nm) | Absorption Band 2 (nm) |
|---|---|---|
| Quinazoline Derivatives | 240 - 300 | 310 - 425 |
Chromatographic Techniques (e.g., Thin Layer Chromatography, Flash Chromatography)
Chromatographic techniques are essential for the purification and assessment of the purity of this compound derivatives.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. hplc.skpageplace.de In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. mdpi.com The plate is then developed in a suitable mobile phase (a solvent or a mixture of solvents). mdpi.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The position of the compound on the developed plate is characterized by its retention factor (Rf) value.
Flash Chromatography is a preparative column chromatography technique used for the rapid purification of organic compounds. It utilizes a stationary phase, typically silica gel, packed in a column. The sample is loaded onto the top of the column, and a mobile phase is passed through the column under pressure to elute the components. This technique is widely used for the purification of this compound derivatives after their synthesis. nih.gov
Flow Cytometry and Fluorescence Microscopy for Cellular Analysis
Certain derivatives of the broader quinazoline family have been developed as fluorescent probes for cellular analysis. For instance, the fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, has been synthesized and used to study cellular processes. nih.govnih.gov This compound exhibits a fluorescence emission that is sensitive to pH. nih.govnih.gov
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells in a fluid stream as they pass through a laser beam. When fluorescently labeled, cells can be sorted and quantified based on their fluorescence properties. This technique has been employed in cell cycle studies of cancer cells treated with triazoloquinazoline derivatives, where it can be used to determine the phase of the cell cycle at which the compound induces arrest. ekb.eg
Fluorescence microscopy is a light microscopy technique that uses fluorescence to generate an image. It allows for the visualization of the distribution of specific molecules within a cell. Fluorescent derivatives of this compound could potentially be used to study their uptake, localization, and interaction with cellular components.
Role of Benzo G Quinazoline 2,4 1h,3h Dione As a Synthetic Intermediate and Building Block
Precursor for Diverse Quinazoline-Based Chemical Entities
The chemical architecture of Benzo[g]quinazoline-2,4(1H,3H)-dione, featuring a fused benzene (B151609) and pyrimidine (B1678525) ring system with two carbonyl groups, offers multiple reactive sites for synthetic modification. This structural versatility allows for its use as a precursor in the generation of a wide range of more complex quinazoline-based derivatives. While specific examples detailing the extensive derivatization of the Benzo[g] isomer are not as prevalent in the literature as for the general quinazoline-2,4(1H,3H)-dione, the synthetic principles are largely translatable.
A notable example that highlights the synthetic utility of the Benzo[g]quinazoline (B13665071) core is the synthesis of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives. researchgate.net This transformation demonstrates the ability to selectively modify one of the carbonyl groups, thereby introducing a new functional group and paving the way for further chemical elaboration. Such modifications can significantly alter the electronic and steric properties of the molecule, leading to new compounds with distinct biological activities. researchgate.net
The broader class of quinazoline-2,4(1H,3H)-diones has been extensively used as a starting material for a variety of chemical transformations. These include:
N-Alkylation and N-Arylation: The nitrogen atoms at positions 1 and 3 are readily alkylated or arylated, allowing for the introduction of various substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. nih.gov
Modification of Carbonyl Groups: The carbonyl groups can undergo a range of reactions, including thionation to produce thio-analogues, and can serve as handles for the attachment of other molecular fragments. researchgate.net
Ring System Elaboration: The core quinazoline (B50416) structure can be further annulated or functionalized to create more complex polycyclic systems.
These synthetic strategies, applied to the this compound core, can generate a diverse library of novel chemical entities for biological screening.
Key Scaffold in the Design and Synthesis of Pharmacologically Relevant Compounds
The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Consequently, it serves as a fundamental building block in the design and synthesis of new therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.com
Antimicrobial Activity
A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. Many of the synthesized compounds exhibited potent activity against the tested microbial species, highlighting the potential of the Benzo[g]quinazoline scaffold in the development of new antimicrobial agents. researchgate.net
For the broader class of quinazoline-2,4(1H,3H)-dione derivatives, numerous studies have reported significant antibacterial and antifungal activities. nih.govnih.gov These compounds often act by inhibiting essential microbial enzymes, such as DNA gyrase. nih.govdoaj.org
Table 1: Examples of Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound Type | Target Organism | Activity |
|---|---|---|
| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria, Fungi | Potent antimicrobial activity |
Anticancer Activity
The quinazoline-2,4(1H,3H)-dione scaffold has been extensively explored in the development of novel anticancer agents. mdpi.com Derivatives of this core structure have been shown to inhibit the growth of multiple human tumor cell lines. colab.ws The mechanism of action for these compounds is often related to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly(ADP-ribose) polymerase (PARP). rsc.orgresearchgate.net
Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors, demonstrating significant cytotoxicity in breast cancer cell lines. rsc.orgresearchgate.net Furthermore, the quinazolin-2,4(1H,3H)-dione ring has been identified as a key feature in the design of dual VEGFR-2/c-Met tyrosine kinase inhibitors, which are promising targets for cancer therapy. nih.gov
Table 2: Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Derivative Type | Mechanism of Action | Target |
|---|---|---|
| 3-Amino pyrrolidine (B122466) derivatives | PARP-1/2 inhibition | Breast cancer cells |
| 3-Phenylquinazolin-2,4(1H,3H)-diones | Dual VEGFR-2/c-Met TK inhibition | Colorectal cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[g]quinazoline-2,4(1H,3H)-dione, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via CO₂ fixation with 2-aminobenzonitrile using catalytic systems. Key methods include:
- Catalytic CO₂ cycloaddition : Employing Pd(II)EN@GO composites or amine-functionalized MCM-41 catalysts under mild conditions (e.g., 353 K, atmospheric pressure) to achieve yields >85% .
- Solvent systems : Deep eutectic solvents or aqueous media with alcohol amines (e.g., diethanolamine) enhance reaction efficiency by activating CO₂ and stabilizing intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) on 2-aminobenzonitrile improve yields, while steric hindrance (e.g., methyl groups) reduces reactivity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopic techniques : ¹H/¹³C NMR confirms substituent positions and ring connectivity. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves quinazoline core geometry and hydrogen-bonding networks in solid-state structures .
- Thermal analysis : TGA/DSC assesses stability (decomposition >473 K) and phase transitions, critical for storage and handling .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of guanidine bases in CO₂ fixation for synthesizing this compound?
- Methodological Answer : Density functional theory (DFT) studies reveal:
- Dual activation : Guanidine bases (e.g., TMG, TBD) simultaneously activate CO₂ (via carbamate formation) and 2-aminobenzonitrile (via deprotonation), lowering the energy barrier for cyclization .
- Transition states : The rate-determining step involves nucleophilic attack of the amine on CO₂, with ΔG‡ reduced by 15–20 kcal/mol in the presence of TBD .
Q. How do substituents at the 1- and 3-positions influence the bioactivity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Antibacterial activity : 1,3-Disubstituted derivatives (e.g., ethylphenyl, nitrobenzyl groups) inhibit bacterial gyrase and topoisomerase IV, with IC₅₀ values <10 µM. Activity correlates with substituent hydrophobicity and hydrogen-bonding capacity .
- Anticancer activity : 3-(4-methylbenzyl) derivatives induce apoptosis in HeLa cells via c-Met/VEGFR-2 kinase inhibition (IC₅₀ = 2.3 µM) .
Q. Can this compound derivatives serve as fluorescent probes for nucleic acid interactions?
- Methodological Answer :
- Fluorescence properties : this compound exhibits strong emission at 420 nm (λex = 340 nm), quenched upon triplex DNA formation. This allows real-time monitoring of Hoogsteen strand binding .
- Selectivity : Fluorescence shifts (Δλ = 15–20 nm) distinguish duplex vs. triplex structures, validated via thermal denaturation assays (ΔTm = +5°C for triplex stabilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
